Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15858450
InChI: InChI=1S/C8H11BrN2O2/c1-3-4-5-6(9)7(11-10-5)8(12)13-2/h3-4H2,1-2H3,(H,10,11)
SMILES:
Molecular Formula: C8H11BrN2O2
Molecular Weight: 247.09 g/mol

Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate

CAS No.:

Cat. No.: VC15858450

Molecular Formula: C8H11BrN2O2

Molecular Weight: 247.09 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate -

Specification

Molecular Formula C8H11BrN2O2
Molecular Weight 247.09 g/mol
IUPAC Name methyl 4-bromo-5-propyl-1H-pyrazole-3-carboxylate
Standard InChI InChI=1S/C8H11BrN2O2/c1-3-4-5-6(9)7(11-10-5)8(12)13-2/h3-4H2,1-2H3,(H,10,11)
Standard InChI Key FYOGNBHHXBFUKR-UHFFFAOYSA-N
Canonical SMILES CCCC1=C(C(=NN1)C(=O)OC)Br

Introduction

Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate is a synthetic organic compound belonging to the pyrazole family, which is known for its diverse applications in chemistry, biology, and medicine. This compound is characterized by the presence of a bromine atom, a propyl group, and a carboxylate ester group attached to the pyrazole ring. The synthesis and properties of this compound are of interest due to its potential as an intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals.

Synthesis Methods

The synthesis of methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate typically involves the reaction of 4-bromo-3-propyl-1H-pyrazole with methyl chloroformate under basic conditions. The reaction is facilitated by a base such as triethylamine or sodium hydroxide to form the ester bond. Industrial production may utilize continuous flow reactors and automated systems to enhance efficiency and yield.

Chemical Reactions and Applications

Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

  • Substitution Reactions: The bromine atom can be substituted with nucleophiles like amines or thiols.

  • Coupling Reactions: It can participate in Suzuki-Miyaura or Heck reactions to form complex structures.

  • Oxidation and Reduction Reactions: The ester group can be reduced to alcohols, and the propyl group can undergo oxidation.

This compound is used in the development of bioactive molecules, enzyme inhibitors, and has potential therapeutic applications, including anti-inflammatory and anticancer activities.

Research Findings and Applications

Research on pyrazole derivatives, including methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate, highlights their importance in medicinal chemistry. These compounds are investigated for their biological activities, such as antimicrobial, antiviral, and anticancer properties . The specific applications of methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate are less documented compared to other pyrazole derivatives, but its potential as a synthetic intermediate is significant.

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